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N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide
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Overview
Description
N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.
Formation of the 4-Methoxyphenylmethyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form 4-methoxybenzyl alcohol.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the 4-methoxyphenylmethyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)benzamide: Lacks the methoxyphenyl group.
N-(4-Methoxyphenyl)methylbenzamide: Lacks the furan ring.
N-(Furan-2-ylmethyl)-N-(4-bromophenyl)methylbenzamide: Contains a bromophenyl group instead of a methoxyphenyl group.
Uniqueness
N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H19NO3/c1-23-18-11-9-16(10-12-18)14-21(15-19-8-5-13-24-19)20(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
IUTVQDYEDGOUAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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